Artelinic acid

Übersicht

Beschreibung

Artelininsäure ist ein halbsynthetisches Derivat der natürlichen Verbindung Artemisinin, die aus der Pflanze Artemisia annua gewonnen wird. Sie wird hauptsächlich als Antimalariamittel untersucht, da sie eine starke Wirkung gegen Plasmodium falciparum zeigt, den Parasiten, der für die schwerste Form der Malaria verantwortlich ist . Artelininsäure ist für ihre geringere Neurotoxizität im Vergleich zu anderen Artemisinin-Derivaten wie Arteeter und Artemether bekannt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Artelininsäure wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Artemisinin ausgehen. Der Prozess umfasst die Modifikation der Artemisininstruktur, um eine Benzoesäure-Einheit einzuführen. Dies wird typischerweise durch Veresterungs- und anschließende Hydrolysereaktionen erreicht .

Industrielle Produktionsmethoden: Die industrielle Produktion von Artelininsäure umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung organischer Lösungsmittel und Katalysatoren, um die chemischen Umwandlungen zu erleichtern. Das Endprodukt wird durch Kristallisation und andere Trenntechniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Artelininsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Artelininsäure kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in Artelininsäure vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Artelininsäuremolekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der Artelininsäure mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können .

4. Wissenschaftliche Forschungsanwendungen

Artelininsäure hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung verwendet, um das chemische Verhalten von Artemisinin-Derivaten zu untersuchen.

Biologie: Untersucht auf ihre Auswirkungen auf biologische Systeme, insbesondere ihre antimalarielle Aktivität.

Medizin: Als potenzielle Behandlung für Malaria untersucht, wobei die Studien sich auf ihre Wirksamkeit und Sicherheit konzentrieren.

Industrie: Wird bei der Entwicklung neuer Antimalariamittel und -formulierungen eingesetzt

5. Wirkmechanismus

Artelininsäure übt ihre antimalariellen Wirkungen aus, indem sie reaktive Sauerstoffspezies erzeugt, die die Zellstrukturen des Parasiten schädigen. Die Verbindung zielt auf die Hämmoleküle im Parasiten ab, was zur Bildung toxischer freier Radikale führt, die die Stoffwechselprozesse des Parasiten stören. Dies führt letztendlich zum Tod des Parasiten .

Ähnliche Verbindungen:

- Artesunat

- Artemether

- Arteether

- Dihydroartemisinin

Vergleich: Artelininsäure ist unter den Artemisinin-Derivaten einzigartig aufgrund ihrer geringeren Neurotoxizität und höheren Stabilität in sauren Bedingungen. Während Artesunat und Artemether in klinischen Umgebungen weit verbreitet sind, bietet Artelininsäure potenzielle Vorteile in Bezug auf Sicherheit und Wirksamkeit, obwohl sie noch untersucht wird und noch nicht weit verbreitet ist .

Artelininsäure ist weiterhin Gegenstand intensiver Forschung, wobei laufende Studien darauf abzielen, ihr Potenzial vollständig zu verstehen und ihre Anwendung in der Antimalaria-Therapie zu optimieren.

Wissenschaftliche Forschungsanwendungen

Artelinic acid has several scientific research applications, including:

Chemistry: Used as a model compound to study the chemical behavior of artemisinin derivatives.

Biology: Investigated for its effects on biological systems, particularly its antimalarial activity.

Medicine: Explored as a potential treatment for malaria, with studies focusing on its efficacy and safety profile.

Industry: Utilized in the development of new antimalarial drugs and formulations

Wirkmechanismus

Artelinic acid exerts its antimalarial effects by generating reactive oxygen species that damage the parasite’s cellular structures. The compound targets the heme molecules within the parasite, leading to the formation of toxic free radicals that disrupt the parasite’s metabolic processes. This ultimately results in the death of the parasite .

Vergleich Mit ähnlichen Verbindungen

- Artesunate

- Artemether

- Arteether

- Dihydroartemisinin

Comparison: Artelinic acid is unique among artemisinin derivatives due to its lower neurotoxicity and higher stability in acidic conditions. While artesunate and artemether are widely used in clinical settings, this compound offers potential advantages in terms of safety and efficacy, although it is still under investigation and not yet widely used .

This compound continues to be a subject of extensive research, with ongoing studies aimed at fully understanding its potential and optimizing its use in antimalarial therapy.

Biologische Aktivität

Artelinic acid, a derivative of artemisinin, has garnered attention due to its potential as an antimalarial agent and its biological activities against various cell lines. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation by iron, leading to oxidative stress in target cells. This mechanism is similar to that of other artemisinin derivatives, which disrupt mitochondrial function and inhibit critical cellular processes.

- Reactive Oxygen Species Generation : this compound is activated by heme or ferrous iron, producing ROS that damage cellular components, particularly in malaria parasites and cancer cells .

- Mitochondrial Dysfunction : Studies suggest that this compound may induce mitochondrial membrane depolarization, which is critical for its antimalarial activity .

Antimalarial Activity

This compound exhibits significant antimalarial properties, particularly against Plasmodium falciparum. Its efficacy has been demonstrated through various in vitro and in vivo studies.

- In Vitro Studies : Research indicates that this compound can inhibit the growth of P. falciparum with a 50% inhibitory concentration (IC50) comparable to that of standard treatments like artemisinin .

- Resistance Mechanisms : Resistance to this compound has been observed in laboratory-selected strains of P. falciparum, indicating the need for continuous monitoring and development of combination therapies to mitigate resistance .

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Modifications such as conjugation with triphenylphosphonium (TPP) have enhanced its cytotoxicity against various cancer cell lines.

- Cytotoxicity Enhancement : The derivative ARTa-TPP showed significantly increased cytotoxic activity against cancer cells while exhibiting reduced activity against yeast and malaria parasites. This suggests a selective mechanism that may be exploited for cancer therapy .

- Cell Line Studies : this compound has demonstrated effectiveness against several cancer cell lines, indicating its potential role in cancer treatment protocols.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown varying absorption rates and bioavailability depending on the formulation used.

- Formulation Impact : The formulation of this compound into liposomes has been shown to enhance its pharmacokinetic profile, leading to increased exposure levels in animal models compared to standard solutions .

- Neurotoxicity Concerns : High doses of this compound have been associated with neurotoxicity in animal studies, necessitating careful consideration of dosing regimens in clinical applications .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Combination Therapy Trials : Clinical trials combining this compound with other antimalarials have shown improved outcomes in patients with resistant malaria strains.

- Cancer Treatment Protocols : Case reports indicate promising results when using this compound derivatives in conjunction with traditional chemotherapeutics, enhancing overall treatment efficacy.

Summary Table of Biological Activities

| Activity Type | Efficacy Level | Notable Findings |

|---|---|---|

| Antimalarial | High | Effective against P. falciparum; resistance noted |

| Antitumor | Moderate to High | Enhanced cytotoxicity with TPP conjugation |

| Neurotoxicity | Observed at High Doses | Caution required in dosing due to potential toxicity |

Eigenschaften

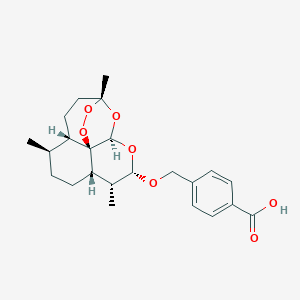

IUPAC Name |

4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25)/t13-,14-,17+,18+,20+,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNHKOOJXSALHN-ILQPJIFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316558 | |

| Record name | β-Artelinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120020-26-0 | |

| Record name | β-Artelinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120020-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artelinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120020260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Artelinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTELINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08X93406PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.